molecular formula C6H10Cl3N3 B13514430 3-(Aminomethyl)-5-chloropyridin-2-amine dihydrochloride

3-(Aminomethyl)-5-chloropyridin-2-amine dihydrochloride

Cat. No.: B13514430
M. Wt: 230.5 g/mol
InChI Key: PKJIRTFFASEGGU-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-chloropyridin-2-amine dihydrochloride is an organic compound with significant applications in various scientific fields It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-chloropyridin-2-amine dihydrochloride typically involves the chlorination of 2-aminopyridine followed by the introduction of an aminomethyl group. One common method includes the reaction of 2-aminopyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride to obtain 5-chloro-2-aminopyridine. This intermediate is then subjected to a Mannich reaction with formaldehyde and a secondary amine to introduce the aminomethyl group, resulting in the formation of 3-(Aminomethyl)-5-chloropyridin-2-amine. The final step involves the conversion to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-chloropyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of 3-(Aminomethyl)-5-aminopyridin-2-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(Aminomethyl)-5-chloropyridin-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-chloropyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)pyridine: Lacks the chlorine substituent, resulting in different reactivity and biological activity.

    5-Chloro-2-aminopyridine: Lacks the aminomethyl group, affecting its chemical properties and applications.

    3,4-Diaminopyridine: Contains an additional amino group, leading to different pharmacological effects.

Uniqueness

3-(Aminomethyl)-5-chloropyridin-2-amine dihydrochloride is unique due to the presence of both the aminomethyl and chlorine substituents on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H10Cl3N3

Molecular Weight

230.5 g/mol

IUPAC Name

3-(aminomethyl)-5-chloropyridin-2-amine;dihydrochloride

InChI

InChI=1S/C6H8ClN3.2ClH/c7-5-1-4(2-8)6(9)10-3-5;;/h1,3H,2,8H2,(H2,9,10);2*1H

InChI Key

PKJIRTFFASEGGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CN)N)Cl.Cl.Cl

Origin of Product

United States

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